Cas no 2648940-91-2 (6-bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione)
6-bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione Chemical and Physical Properties
Names and Identifiers
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- 6-bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione
- 2-Thiaspiro[3.3]heptane, 6-bromo-, 2,2-dioxide
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- Inchi: 1S/C6H9BrO2S/c7-5-1-6(2-5)3-10(8,9)4-6/h5H,1-4H2
- InChI Key: LCOBVZQIABGNFN-UHFFFAOYSA-N
- SMILES: C1C2(CC(Br)C2)CS1(=O)=O
Experimental Properties
- Density: 1.80±0.1 g/cm3(Predicted)
- Boiling Point: 395.7±42.0 °C(Predicted)
6-bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6108759-0.05g |
6-bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione |
2648940-91-2 | 95.0% | 0.05g |
$315.0 | 2025-03-15 | |
| Enamine | EN300-6108759-0.1g |
6-bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione |
2648940-91-2 | 95.0% | 0.1g |
$470.0 | 2025-03-15 | |
| Enamine | EN300-6108759-0.25g |
6-bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione |
2648940-91-2 | 95.0% | 0.25g |
$672.0 | 2025-03-15 | |
| Enamine | EN300-6108759-0.5g |
6-bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione |
2648940-91-2 | 95.0% | 0.5g |
$1058.0 | 2025-03-15 | |
| Enamine | EN300-6108759-1.0g |
6-bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione |
2648940-91-2 | 95.0% | 1.0g |
$1357.0 | 2025-03-15 | |
| Enamine | EN300-6108759-2.5g |
6-bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione |
2648940-91-2 | 95.0% | 2.5g |
$2660.0 | 2025-03-15 | |
| Enamine | EN300-6108759-5.0g |
6-bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione |
2648940-91-2 | 95.0% | 5.0g |
$3935.0 | 2025-03-15 | |
| Enamine | EN300-6108759-10.0g |
6-bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione |
2648940-91-2 | 95.0% | 10.0g |
$5837.0 | 2025-03-15 | |
| Aaron | AR028X7H-50mg |
6-bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione |
2648940-91-2 | 95% | 50mg |
$459.00 | 2025-02-17 | |
| Aaron | AR028X7H-100mg |
6-bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione |
2648940-91-2 | 95% | 100mg |
$672.00 | 2025-02-17 |
6-bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Hui Liu,Deyong Su,Guolin Cheng,Jimin Xu,Xinyan Wang,Yuefei Hu Org. Biomol. Chem., 2010,8, 1899-1904
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 6-bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione
Recent Advances in the Study of 6-bromo-2λ6-thiaspiro[3.3]heptane-2,2-dione (CAS: 2648940-91-2)
6-bromo-2λ6-thiaspiro[3.3]heptane-2,2-dione (CAS: 2648940-91-2) is a novel spirocyclic sulfone derivative that has recently gained attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its spirocyclic core and bromine substituent, has been explored as a key intermediate in the synthesis of various biologically active molecules. Recent studies have highlighted its utility in drug discovery, particularly in the development of enzyme inhibitors and modulators of protein-protein interactions.
One of the most significant breakthroughs in the study of 6-bromo-2λ6-thiaspiro[3.3]heptane-2,2-dione is its role as a versatile building block in the synthesis of small-molecule inhibitors targeting kinases and other enzymes. Researchers have demonstrated that the spirocyclic sulfone moiety can enhance the binding affinity and selectivity of these inhibitors, making it a valuable scaffold in drug design. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the successful incorporation of this compound into a series of kinase inhibitors, which exhibited potent activity against cancer cell lines.
In addition to its applications in kinase inhibition, 6-bromo-2λ6-thiaspiro[3.3]heptane-2,2-dione has also been investigated for its potential in modulating protein-protein interactions (PPIs). PPIs are notoriously difficult to target with small molecules, but the rigid spirocyclic structure of this compound provides a unique advantage. Recent research has shown that derivatives of this molecule can disrupt specific PPIs involved in inflammatory and neurodegenerative diseases, opening new avenues for therapeutic intervention.
The synthetic accessibility of 6-bromo-2λ6-thiaspiro[3.3]heptane-2,2-dione has also been a focus of recent studies. Several efficient synthetic routes have been developed, including a one-pot procedure that allows for high yields and scalability. These advancements are critical for the large-scale production of this compound and its derivatives, facilitating further pharmacological evaluation and clinical development.
Despite these promising developments, challenges remain in the optimization of 6-bromo-2λ6-thiaspiro[3.3]heptane-2,2-dione-based therapeutics. Issues such as metabolic stability, bioavailability, and off-target effects need to be addressed in future studies. However, the growing body of research underscores the potential of this compound as a valuable tool in medicinal chemistry and drug discovery.
In conclusion, 6-bromo-2λ6-thiaspiro[3.3]heptane-2,2-dione (CAS: 2648940-91-2) represents a promising scaffold for the development of novel therapeutics. Its unique structural properties and versatile applications in targeting enzymes and PPIs make it a compound of significant interest in the pharmaceutical industry. Continued research and optimization efforts are expected to yield even more impactful discoveries in the coming years.
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